3-Mercaptophenylboronic acid

Vue d'ensemble

Description

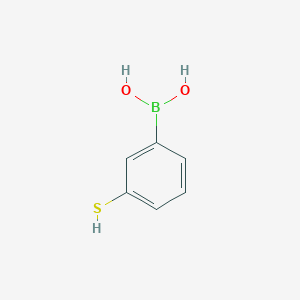

3-Mercaptophenylboronic acid is an organoboron compound with the molecular formula C₆H₇BO₂S. It is characterized by the presence of a boronic acid group and a thiol group attached to a benzene ring. This compound is known for its unique chemical properties and its utility in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Mercaptophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 3-bromophenylboronic acid with thiourea, followed by hydrolysis to yield the desired product. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as ethanol or water.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a sulfonic acid group. Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium catalysts, base (e.g., potassium carbonate), and suitable solvents (e.g., toluene, ethanol).

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Thiol derivatives.

Substitution: Various aryl-substituted products.

Applications De Recherche Scientifique

Biosensing Applications

Surface-Enhanced Raman Spectroscopy (SERS)

3-MPBA has been extensively studied as a labeling agent in SERS for the detection of bacteria. A notable study demonstrated that 3-MPBA effectively captures bacterial cells, allowing for strong SERS signals even after multiple rinses. This technique enables the detection of both viable and non-culturable bacteria, making it a powerful tool for microbiological analysis .

Table 1: Comparison of SERS Techniques Using 3-MPBA

| Parameter | SERS with 3-MPBA | Conventional APC Method |

|---|---|---|

| Detection Sensitivity | High | Moderate |

| Viable Cell Detection | Yes | Yes |

| Non-Culturable Cell Detection | Yes | No |

| Application Environment | Liquid & Solid | Primarily Solid |

Case Study: Rapid Bacteria Detection

In a study focused on food safety, researchers utilized a SERS sandwich assay based on 3-MPBA to detect environmental bacteria in food matrices like spinach leaves and pond water. The results indicated that this method surpassed traditional aerobic plate count methods in sensitivity, especially for quantifying bacteria during stationary phases .

Cancer Research Applications

Proteasome Activity Detection

3-MPBA has been employed in detecting proteasome activity in cancerous cells. By immobilizing antibodies on 3-MPBA monolayers, researchers were able to assess proteasome activity effectively. This method demonstrated high recovery rates, indicating its potential for cancer diagnostics and monitoring therapeutic responses .

Table 2: Proteasome Activity Detection Using 3-MPBA

| Methodology | Recovery Rate (%) | Sensitivity Level |

|---|---|---|

| Au/4-MPBA/Abβ/20S | 103% | High |

| Au/4-MPBA/Abβ/20S/Ab core-AlkP | 101% | Moderate |

Glucose Biosensing

Nanoparticle Functionalization

A novel glucose biosensor was developed using gold nanoparticles functionalized with 3-MPBA combined with bamboo-like multiwall carbon nanotubes. This hybrid nanomaterial exhibited enhanced sensitivity for glucose detection through enzymatic reactions, showcasing the potential of 3-MPBA in biosensor technology .

Case Study: Glucose Detection Performance

The performance of the glucose biosensor was characterized by its amperometric response:

- Sensitivity:

- Detection Limit: Low nanomolar concentrations were achievable, highlighting the sensor's applicability in clinical diagnostics.

Environmental Applications

Food Safety and Pathogen Detection

Research has shown that 3-MPBA can be utilized as a capturing agent for rapid detection of foodborne pathogens. In one study, it was effective in identifying histamine-producing bacteria strains associated with food safety concerns .

Table 3: Foodborne Pathogen Detection Using 3-MPBA

| Bacterial Strain | Histamine Production (ppm) |

|---|---|

| Enterobacter aerogenes | 373-1261 |

| Morganella morganii | Up to 1000 |

| Serratia marcescens | Varies |

Mécanisme D'action

The mechanism of action of 3-Mercaptophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as glucose sensing, where the compound binds to glucose molecules, leading to detectable changes in physical or chemical properties. The molecular targets and pathways involved include interactions with hydroxyl groups on biomolecules and the formation of boronate esters.

Comparaison Avec Des Composés Similaires

- 4-Mercaptophenylboronic acid

- 3-Aminophenylboronic acid

- 4-Carboxyphenylboronic acid

Comparison: 3-Mercaptophenylboronic acid is unique due to the presence of both a thiol group and a boronic acid group, which confer distinct reactivity and binding properties. Compared to 4-Mercaptophenylboronic acid, it has a different positional isomerism, affecting its chemical behavior and applications. 3-Aminophenylboronic acid and 4-Carboxyphenylboronic acid, while similar in having a boronic acid group, differ in their functional groups, leading to varied reactivity and uses in synthesis and sensing applications.

Activité Biologique

3-Mercaptophenylboronic acid (3-MPBA), a compound with the molecular formula CHBOS, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activity of 3-MPBA, focusing on its role in biosensing, antibacterial applications, and interactions with biomolecules.

- Molecular Weight : 153.99 g/mol

- Physical State : Solid (white to light yellow powder)

- Melting Point : 201 °C

- Purity : Typically between 97.0% to 114.0% .

1. Biosensing

3-MPBA has been employed in biosensing applications, particularly in the detection of hydrogen peroxide (HO) and glucose. The compound can modify gold nanoparticles (AuNPs), enhancing their ability to detect these biomolecules through colorimetric and electrochemical methods.

- Mechanism : The interaction of 3-MPBA with HO results in the formation of products that alter the surface charge of AuNPs, leading to aggregation or disaggregation depending on the concentration of HO. This change can be monitored spectrophotometrically, providing a sensitive detection method for glucose using glucose oxidase (GOx) .

| Parameter | Description |

|---|---|

| Detection Method | Colorimetric assay |

| Sensitivity | High for glucose detection |

| Limit of Detection | Varies based on conditions |

2. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 3-MPBA, particularly against multidrug-resistant (MDR) bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes.

- Study Findings : In vitro tests demonstrated that 3-MPBA-functionalized AuNPs exhibited significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The effectiveness was attributed to the enhanced permeability of bacterial membranes due to the nanoparticle interactions .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | X µg/mL |

| S. aureus | Y µg/mL |

Case Study 1: Rapid Detection of Pathogenic Bacteria

A study developed a rapid detection method utilizing 3-MPBA as a capturing agent for pathogenic bacteria in food samples. The method combined magnetic enrichment with fluorescence labeling, achieving a capture efficiency of up to 95.4% for E. coli.

- Outcome : This approach outperformed traditional methods in terms of speed and sensitivity, demonstrating the potential for real-time monitoring in food safety applications .

Case Study 2: Surface-Enhanced Raman Spectroscopy (SERS)

The SERS assay using 3-MPBA showed promising results for detecting bacteria in environmental samples. The assay was able to quantify bacterial concentrations more effectively than conventional aerobic plate count methods.

Propriétés

IUPAC Name |

(3-sulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO2S/c8-7(9)5-2-1-3-6(10)4-5/h1-4,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCKMTLUSKYKIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378776 | |

| Record name | 3-Mercaptophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352526-01-3 | |

| Record name | (3-Mercaptophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352526-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercaptophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Mercaptophenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3-Mercaptophenylboronic acid (3-MPBA) primarily interacts with its targets through the boronic acid moiety. This group exhibits a high affinity for cis-diols, such as those found in sugars like fructose and glucose. [, ] This interaction forms a reversible boronate ester bond. [, ] This binding event has been exploited for various applications, including:

- Glucose sensing: 3-MPBA immobilized on gold nanoparticles serves as a recognition element for glucose. [, ] The binding of glucose to 3-MPBA can be detected using Surface-Enhanced Raman Spectroscopy (SERS) due to changes in the Raman signal. [, ]

- Bacteria detection: 3-MPBA can directly bind to bacterial cell walls through interactions with cell wall components. [, ] This allows for the capture and detection of bacteria using SERS, either through direct analysis or by further functionalization with nanoparticles. [, ]

A:

- Spectroscopic data: While specific spectroscopic details are not extensively provided in the papers, several key points emerge:

- UV-Vis Spectroscopy: Small gold nanoparticles (< ~2 nm) protected by 3-MPBA lack the characteristic plasmon excitation. [] Their UV-Vis spectra exhibit structured absorption bands arising from molecule-like electronic transitions. []

- Surface-Enhanced Raman Spectroscopy (SERS): 3-MPBA displays a characteristic Raman peak at 996 cm-1. [, ] Upon reaction with hydrogen peroxide, 3-MPBA is converted to 3-hydroxythiophenol, characterized by a new Raman peak at 883 cm-1. [, ] This shift forms the basis for ratiometric SERS sensing.

A:

- Solvent Compatibility: 3-MPBA is reported to be compatible with various solvents, including methanol, water, and buffers. [, ]

- pH Sensitivity: The interaction of 3-MPBA with its targets, particularly sugars, can be pH-dependent. [, ] For example, the oxidation of 3-MPBA by hydrogen peroxide is favored in alkaline environments. [] This pH sensitivity needs to be carefully considered when designing sensors and assays.

- Surface Functionalization: 3-MPBA readily forms self-assembled monolayers (SAMs) on gold surfaces due to the strong gold-sulfur bond. [, ] This property is extensively utilized for immobilizing 3-MPBA on gold nanoparticles and surfaces for various sensing applications.

ANone: While 3-MPBA itself is not primarily used as a catalyst, its ability to bind to specific molecules, particularly cis-diols, makes it a valuable component in catalytic systems. For instance:

- Enzyme-Based Biosensors: 3-MPBA modified gold nanoparticles, in conjunction with glucose oxidase (GOx), create a sensitive system for glucose detection. [] The GOx catalyzes the oxidation of glucose to produce hydrogen peroxide, which subsequently reacts with 3-MPBA, enabling quantitative glucose measurement via SERS. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.